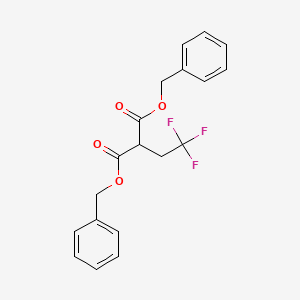

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester

Description

Properties

IUPAC Name |

dibenzyl 2-(2,2,2-trifluoroethyl)propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3O4/c20-19(21,22)11-16(17(23)25-12-14-7-3-1-4-8-14)18(24)26-13-15-9-5-2-6-10-15/h1-10,16H,11-13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTLQCMTZZZZCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C(CC(F)(F)F)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester is a compound of interest due to its unique structural properties and potential biological activities. This article reviews the existing literature on its biological activity, including anti-inflammatory effects, cytotoxicity, and other pharmacological properties.

- Molecular Formula : C17H18F3O4

- Molecular Weight : 344.32 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing primarily on its anti-inflammatory properties and potential as a therapeutic agent.

Anti-inflammatory Effects

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have highlighted the inhibition of pro-inflammatory cytokines and mediators in animal models of inflammation:

- Carrageenan-Induced Paw Edema Test : This model is commonly used to evaluate anti-inflammatory activity. Compounds with structural similarities have shown a reduction in paw edema by modulating inflammatory pathways such as the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes .

Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary results suggest that this compound may induce apoptosis in certain cancer cells:

- Cell Lines Tested : Studies typically utilize human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) to evaluate cytotoxicity.

- Mechanism of Action : The compound may exert its effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

Case Studies and Experimental Findings

Several case studies have provided insights into the pharmacological potential of this compound:

- Study on Inflammatory Response :

- Objective : To determine the efficacy of the compound in reducing inflammation.

- Methodology : Administered to rats with induced paw edema.

- Results : Significant reduction in edema was observed compared to control groups, suggesting effective anti-inflammatory properties.

| Compound | Dose (mg/kg) | Edema Reduction (%) |

|---|---|---|

| Control | 0 | 0 |

| Test | 10 | 45 |

| Test | 20 | 65 |

- Cytotoxicity Assessment :

- Objective : Evaluate the antiproliferative effects on cancer cell lines.

- Methodology : MTT assay conducted on HeLa and MCF-7 cells.

- Results : The compound exhibited IC50 values indicating significant cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

Toxicity Profile

A toxicity assessment was performed to evaluate the safety profile of this compound. The compound was found to belong to a lower toxicity class with minimal side effects predicted for hepatotoxicity and mutagenicity .

Scientific Research Applications

Organic Synthesis

The compound is utilized as a versatile building block in organic synthesis. Its malonate structure allows for various transformations, including:

- Friedel-Crafts Reactions : The dibenzyl ester can participate in Friedel-Crafts acylation reactions, facilitating the introduction of aromatic groups into the molecular structure. This is particularly useful in synthesizing complex organic molecules .

- Formation of Lactams : The compound can be cyclized to form lactams, which are important intermediates in the synthesis of pharmaceuticals and bioactive compounds .

Medicinal Chemistry

In medicinal chemistry, 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester serves as a precursor for developing novel drug candidates. Its fluorinated nature enhances metabolic stability and bioavailability. Research indicates that derivatives of this compound exhibit potential as:

- Anticancer Agents : Studies show that fluorinated malonates can influence the biological activity of compounds, potentially leading to new anticancer therapies .

- Antimicrobial Agents : The unique properties imparted by the trifluoroethyl group can enhance the efficacy of antimicrobial agents derived from this compound .

Materials Science

The incorporation of fluorinated compounds into polymers has been shown to improve material properties such as hydrophobicity and thermal stability. This compound can be used to synthesize:

- Fluorinated Polymers : These materials are valuable in applications requiring chemical resistance and low surface energy, such as coatings and sealants.

Case Study 1: Synthesis of Fluorinated Lactams

A study demonstrated the use of this compound in synthesizing fluorinated lactams through a Lewis acid-catalyzed reaction. The reaction yielded high purity products with significant biological activity against cancer cell lines .

Case Study 2: Development of Antimicrobial Agents

Research involving the modification of this compound led to the synthesis of new derivatives that exhibited enhanced antimicrobial properties compared to non-fluorinated counterparts. The study highlighted the importance of fluorination in improving the pharmacokinetic profiles of these agents .

Comparison with Similar Compounds

2-(4-Carboxybenzylidene)-malonic Acid Dibenzyl Ester

This compound features a benzylidene (aromatic conjugated carbonyl) group instead of the trifluoroethyl substituent. The absence of fluorine reduces its electron-withdrawing effects, altering reactivity in nucleophilic substitutions or cycloadditions .

Diethyl 2-[4-(2,2-Dicarboethoxypropyl)phenyl]-2-methyl Malonate

Here, ethyl esters replace benzyl groups, and a branched alkyl chain is present. The ethyl esters increase hydrolysis susceptibility compared to benzyl esters, which are more stable under basic conditions .

2,2,2-Trifluoroethyl Acrylate

Its α,β-unsaturated carbonyl system enables polymerization, a property absent in saturated malonic esters .

Trifluoroethylation Strategies

The trifluoroethyl group in 2-(2,2,2-Trifluoroethyl)-malonic acid dibenzyl ester is likely introduced via iodonium salts (e.g., phenyl(2,2,2-trifluoroethyl)iodonium triflate), as demonstrated for analogous trifluoroethyl esters. These reagents enable mild, high-yielding reactions without toxic coupling agents . In contrast, benzylidene-containing analogues (e.g., 2-(4-carboxybenzylidene)-malonic acid dibenzyl ester) employ Knoevenagel condensations with titanium tetrachloride catalysis .

Esterification

Benzyl esters are typically installed using benzyl halides or alcohols under Mitsunobu or base-mediated conditions. Ethyl esters, as in diethyl malonate derivatives, are more labile and often require milder deprotection steps .

Physicochemical Properties

Reactivity and Functionalization

- Decarboxylation: Like other malonic esters, heating this compound under acidic conditions may yield mono- or dicarboxylic acids, though the trifluoroethyl group could retard decarboxylation due to steric and electronic effects .

- Hydrogenation: The benzyl esters can be cleaved via hydrogenolysis (H2/Pd-C), a step critical in prodrug activation .

- Polymerization : Unlike 2,2,2-trifluoroethyl acrylate, this compound lacks α,β-unsaturation, precluding radical polymerization pathways .

Preparation Methods

Esterification of Malonic Acid with 2,2,2-Trifluoroethanol

A key step in preparing the trifluoroethyl-substituted malonic ester is the esterification of malonic acid with 2,2,2-trifluoroethanol. This can be catalyzed by sulfuric acid under reflux in an inert atmosphere (e.g., nitrogen) using benzene as a solvent to azeotropically remove water and drive the reaction forward.

- Procedure: Malonic acid is combined with excess 2,2,2-trifluoroethanol, benzene, and catalytic sulfuric acid, then refluxed overnight under nitrogen.

- Workup: The reaction mixture is cooled, diluted with benzene, and washed sequentially with sodium carbonate solution, water, and brine to remove acid and impurities.

- Isolation: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield bis(2,2,2-trifluoroethyl) malonate as a colorless oil.

- Yield: Approximately 35% reported in one study.

This step forms the trifluoroethyl malonate ester intermediate, which is essential for further functionalization.

Alkylation to Introduce the Dibenzyl Ester Groups

To obtain the dibenzyl ester form, benzyl alcohol is reacted with malonate derivatives under acidic conditions, often involving slow addition of sulfuric acid to catalyze esterification.

- Typical Conditions: 2-methylmalononitrile or malonic acid derivatives are reacted with benzyl alcohol in acetonitrile or similar solvents, with controlled addition of sulfuric acid at 60–70 °C over 12–15 hours.

- Workup: After reaction completion, the mixture is extracted with dichloromethane or ethylene dichloride, dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum.

- Yield: High yields (~97.5%) of 2-methylpropanedioic acid dibenzyl ester have been reported under these conditions.

Though this example uses 2-methylmalononitrile, the methodology is adaptable to trifluoroethyl-substituted malonates, enabling formation of the dibenzyl ester.

Alternative Preparation via α-Halo Substituted Acid Halides

Another approach involves halogenation of malonic acid derivatives to form α-halo substituted acid halides, which can then be converted to the desired esters by reaction with benzyl alcohol or benzyl bromide under basic conditions.

- Halogenation: Using molecular halogens to selectively halogenate the α-position of malonic acid or its esters.

- Esterification: Reaction of the resulting α-halo acid halide with benzyl alcohol in the presence of a base like potassium carbonate in solvents such as dimethylformamide (DMF).

- Purification: The crude esters can be purified by preparative thin-layer chromatography (TLC) or extraction methods.

Comparative Data Table of Preparation Methods

Research Findings and Notes

- The esterification of malonic acid with 2,2,2-trifluoroethanol is typically low to moderate yielding (~35%) due to equilibrium limitations and the electron-withdrawing effect of trifluoromethyl groups, which reduce nucleophilicity of the alcohol.

- High yields of dibenzyl esters are achievable by using acid-catalyzed esterification of malononitrile derivatives followed by hydrolysis, indicating that nitrile intermediates are useful precursors for ester synthesis.

- The α-halo acid halide method offers a versatile route to substituted malonic esters, including trifluoroethyl substitution, by halogenation followed by nucleophilic substitution with benzyl alcohol, but requires careful control of reaction conditions to avoid side reactions.

- The choice of solvent is critical: polar aprotic solvents like DMF favor nucleophilic substitution, while nonpolar solvents like benzene facilitate esterification and azeotropic removal of water.

- Protective atmosphere (nitrogen) is often used to prevent oxidation or side reactions during reflux steps.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-(2,2,2-trifluoroethyl)-malonic acid dibenzyl ester, and how does the trifluoroethyl group influence alkylation efficiency?

- Methodology : The compound can be synthesized via malonic ester alkylation. First, deprotonate dibenzyl malonate (pKa ~13) using a mild base (e.g., NaOEt) to form the enolate. React the enolate with 2,2,2-trifluoroethyl halide via SN2 mechanism. The trifluoroethyl group’s strong electron-withdrawing effect may reduce nucleophilicity, requiring polar aprotic solvents (e.g., DMF) and elevated temperatures to enhance reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?

- Methodology : Use ¹H/¹³C NMR to identify benzyl ester protons (δ 5.1–5.3 ppm for –OCH₂Ph) and the trifluoroethyl group (δ 3.8–4.2 ppm for –CH₂CF₃, with ¹⁹F NMR showing a triplet near δ -70 ppm). IR spectroscopy confirms ester carbonyl stretches (~1740 cm⁻¹). Mass spectrometry (HRMS) verifies molecular weight (C₁₇H₁₆F₃O₄, expected [M+H]⁺ = 341.1004) .

Q. How does acidic vs. basic hydrolysis affect the stability of the trifluoroethyl moiety in this compound?

- Methodology : Under basic conditions (e.g., NaOH/EtOH), ester hydrolysis may proceed but risks β-elimination due to the strong electron-withdrawing CF₃ group. Acidic hydrolysis (e.g., HBr/AcOH) can decarboxylate the malonic acid intermediate, yielding 2-(2,2,2-trifluoroethyl)acetic acid instead of the dicarboxylic acid. Monitor via TLC and adjust reaction time/temperature to minimize side reactions .

Advanced Research Questions

Q. Why does hydrolysis of fluorinated malonic esters often yield unexpected products, and how can researchers design alternative pathways to retain the malonic acid backbone?

- Methodology : Fluorinated esters resist hydrolysis due to the stability of the C–F bond and inductive effects destabilizing intermediates. To retain the malonic acid structure, consider enzymatic hydrolysis (e.g., lipases) under mild conditions or sequential deprotection strategies (e.g., hydrogenolysis of benzyl esters followed by controlled acid treatment) .

Q. How does the trifluoroethyl group alter the acidity of α-protons compared to non-fluorinated analogs, and what implications does this have for enolate formation?

- Methodology : The –CF₃ group lowers the pKa of α-protons (estimated ΔpKa ≈ 2–3 units vs. ethyl analogs) due to its electron-withdrawing nature. Use weaker bases (e.g., K₂CO₃ instead of NaH) to avoid over-deprotonation. Confirm enolate formation via ¹³C NMR (shift of α-carbon to ~90–100 ppm) .

Q. How can researchers reconcile contradictory data on the reactivity of fluorinated malonic esters in cross-coupling or cyclization reactions?

- Methodology : Contradictions often arise from solvent polarity, trace moisture, or competing side reactions (e.g., decarboxylation). Systematically vary conditions (e.g., Pd-catalyzed couplings in anhydrous THF vs. DMF) and employ in-situ FTIR or LC-MS to track intermediates. For example, shows HBr/AcOH hydrolysis of a perfluorophenyl analog yields acetic acid, not malonic acid, highlighting the need for mechanistic validation .

Q. What role can this compound play in synthesizing fluorinated ligands for coordination chemistry or bioactive heterocycles?

- Methodology : The dibenzyl ester serves as a protected precursor for malonic acid, which can act as a chelating ligand. After hydrolysis, the trifluoroethyl group enhances thermal and oxidative stability in metal complexes (e.g., Cu²⁺ or Fe³⁺). For heterocycles, decarboxylative cyclization with amines or hydrazines can yield fluorinated pyrazoles or imidazoles, as demonstrated in antiinflammatory agent synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.